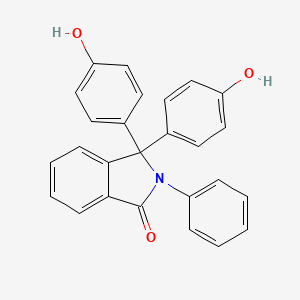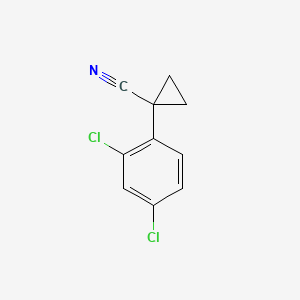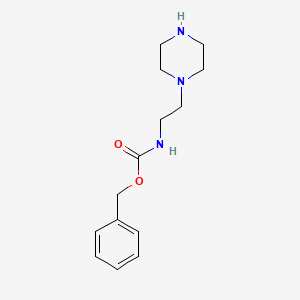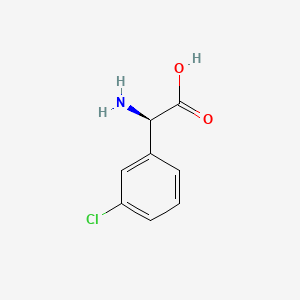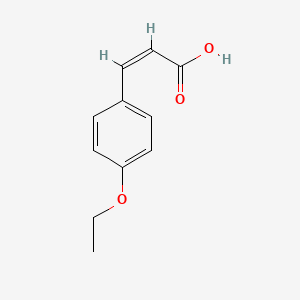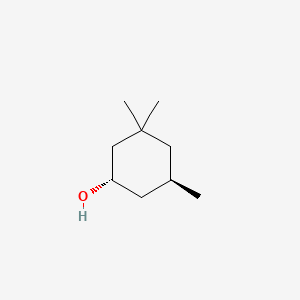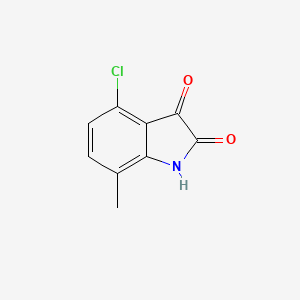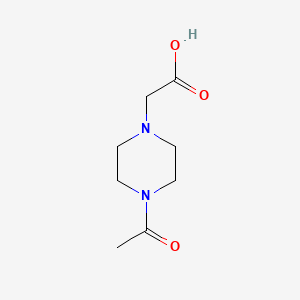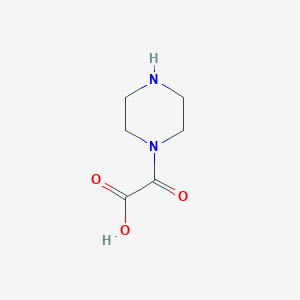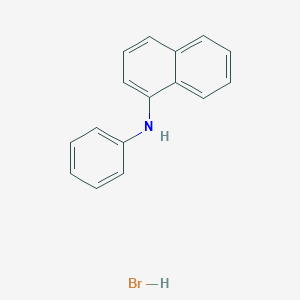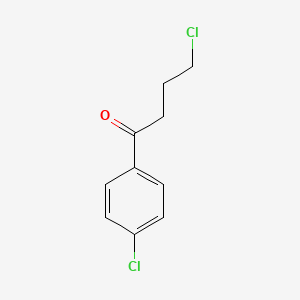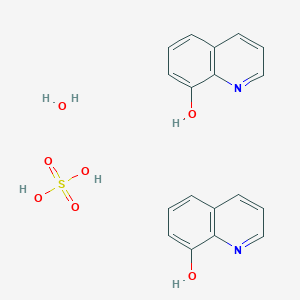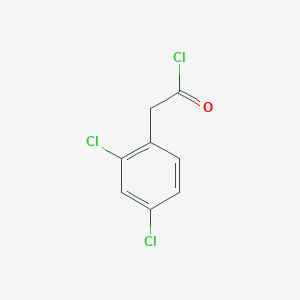
(2,4-Dichlorophenyl)acetyl chloride
Vue d'ensemble
Description
“(2,4-Dichlorophenyl)acetyl chloride” is a chemical compound with the CAS Number: 53056-20-5 . It has a molecular weight of 223.49 .
Synthesis Analysis
The synthesis of similar compounds often involves acylation, hydrolysis, washing, distillation, and crystallization . A method for producing 2, 4-dichloroacetophenone, which may be similar to the synthesis of (2,4-Dichlorophenyl)acetyl chloride, has been disclosed. This method includes acylation, hydrolysis, washing, distillation, and crystallization, and m-dichlorobenzene and acetic anhydride are in acylation reaction under the effects of anhydrous aluminum trichloride .Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)acetyl chloride” can be represented by the linear formula: C8 H5 Cl3 O .Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)acetyl chloride” is a liquid at room temperature . It has a molecular weight of 223.49 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Synthesis of Diarylpyrazole Derivatives
(2,4-Dichlorophenyl)acetyl chloride has been used in the synthesis of diarylpyrazole derivatives. These derivatives showed significant fungicide activity, particularly against H. Oryzae and P. Oryzae, demonstrating potential agricultural applications (Zuo Ren-bin, 2007).
Formation of Acyl Thiourea Derivatives
Another application includes the formation of acyl thiourea derivatives. These compounds have been studied for their structural properties and potential biological activities, such as DNA binding and urease inhibition (A. Khalid et al., 2022).
Herbicide Activity
- Controlled-Release Herbicides: Research has explored the development of controlled-release herbicides using 2,4-D esters of starches. These esters, made by reacting corn starches with 2,4-dichlorophenoxyacetyl chloride, show potential in releasing herbicides at controlled rates (C. Mehltretter et al., 1974).
Environmental Studies
Degradation Studies
Studies on the degradation of 2,4-dichlorophenoxyacetic acid, a related compound, under various conditions like UV light and ionizing radiation have been conducted. These studies are crucial for understanding the environmental impact and removal methods of such herbicides (S. Kundu et al., 2005), (R. Zona et al., 2002).
Chlorophenols Detection
The development of sensors for detecting chlorophenols like 2,4-dichlorophenol in water supplies is another significant application. This research aids in the monitoring and management of water quality (W. F. Ho et al., 2019).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAJKPGHHNCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)acetyl chloride | |
CAS RN |
53056-20-5 | |
| Record name | 2,4-Dichlorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53056-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-dichlorophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



